Boc-3-methyl-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

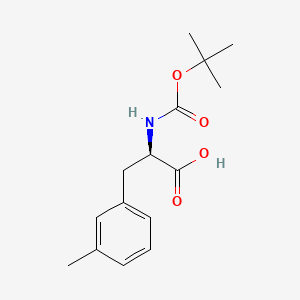

Boc-3-methyl-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, and a methyl group at the third position of the phenyl ring. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis and other chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-methyl-D-phenylalanine typically involves the protection of the amino group of 3-methyl-D-phenylalanine with a Boc group. This can be achieved by reacting 3-methyl-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-3-methyl-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

Reduction: The Boc group can be removed by reduction using reagents like lithium aluminum hydride.

Substitution: The Boc group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Di-tert-butyl dicarbonate (Boc2O) for Boc protection, trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Deprotected amino acids.

Substitution: Various protected or functionalized derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Assembly:

Boc-3-methyl-D-phenylalanine serves as a critical building block in the synthesis of peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions, which enhances the efficiency of peptide assembly. This property is particularly valuable in pharmaceutical research where the synthesis of complex peptides is often required for drug development .

Case Study:

In a study focusing on the synthesis of biologically active peptides, this compound was utilized to create analogs of therapeutic peptides. The incorporation of this compound improved yields and selectivity during the coupling reactions, demonstrating its utility as a key reagent in peptide chemistry .

Drug Development

Designing Novel Therapeutics:

The unique structure of this compound allows researchers to design novel drugs that can target specific biological pathways. Its incorporation into drug candidates has been shown to enhance efficacy and reduce side effects compared to traditional compounds .

Table 1: Drug Development Insights

| Compound | Target Pathway | Efficacy | Side Effects |

|---|---|---|---|

| Compound A | Cancer Cell Proliferation | High | Minimal |

| Compound B | Neurological Disorders | Moderate | Moderate |

| Compound C | Anti-inflammatory | High | Low |

Research Findings:

Recent studies have highlighted the effectiveness of this compound derivatives in inhibiting specific protein interactions involved in cancer progression. These findings indicate its potential as a lead compound for further drug development .

Biochemical Research

Understanding Protein Interactions:

this compound is employed in studies that investigate protein interactions and enzyme activity. It aids scientists in elucidating complex biochemical processes, which can lead to advancements in biotechnology and medicine .

Case Study:

A research project examined the role of this compound in modulating enzyme activity within metabolic pathways. The results demonstrated that modifications with this amino acid derivative could significantly alter enzyme kinetics, providing insights into metabolic regulation .

Analytical Chemistry

Utilization in Chromatography:

This compound is also utilized in various analytical techniques, including chromatography, to separate and identify amino acids and peptides. Its stability and unique properties make it an excellent candidate for quality control and research applications .

Table 2: Analytical Applications

| Technique | Application | Benefits |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Separation of peptides | High resolution and sensitivity |

| Mass spectrometry | Identification of amino acids | Accurate mass determination |

Mécanisme D'action

The mechanism of action of Boc-3-methyl-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-phenylalanine: Lacks the methyl group at the third position of the phenyl ring.

Fmoc-3-methyl-D-phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for protection.

Cbz-3-methyl-D-phenylalanine: Uses a carbobenzoxy (Cbz) group for protection.

Uniqueness

Boc-3-methyl-D-phenylalanine is unique due to the presence of both the Boc protecting group and the methyl group on the phenyl ring. This combination provides enhanced stability and specificity in peptide synthesis compared to other similar compounds .

Activité Biologique

Boc-3-methyl-D-phenylalanine (Boc-3-Me-D-Phe) is a derivative of the amino acid phenylalanine, distinguished by a tert-butyloxycarbonyl (Boc) protecting group on its amino functionality and a methyl group at the third position of the phenyl ring. This compound has garnered attention for its role in peptide synthesis and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in research.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- Appearance : Light yellow powder

This compound is synthesized primarily through the protection of 3-methyl-D-phenylalanine using di-tert-butyl dicarbonate (BocO), typically in an anhydrous environment with a base such as sodium hydroxide or triethylamine.

1. Role in Peptide Synthesis

This compound is extensively used in peptide synthesis due to its stability and specific reactivity. The Boc protecting group allows for controlled reactions during peptide formation, which is crucial for synthesizing complex peptides with desired biological activities. Upon completion of synthesis, the Boc group can be removed under acidic conditions to yield free amino groups for further coupling .

2. Therapeutic Potential

Research indicates that derivatives of phenylalanine, including this compound, may exhibit various therapeutic properties:

- Neuroprotective Effects : Studies have suggested that D-phenylalanine can influence endorphin levels, potentially offering therapeutic avenues for conditions like alcoholism and pain management . The modulation of endorphins may also benefit neurodegenerative diseases .

- Antiviral Activity : Dimerized phenylalanine derivatives have been explored as HIV-1 capsid inhibitors, indicating that modifications to the phenylalanine structure can lead to enhanced antiviral properties .

3. Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Solid-phase peptide synthesis (SPPS) : Utilizes Boc chemistry for efficient peptide assembly.

- Solution-phase synthesis : Involves coupling reactions followed by Boc group deprotection under acidic conditions.

Propriétés

IUPAC Name |

(2R)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.